molecular formula C17H30BNO4 B8255181 (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

Cat. No.: B8255181
M. Wt: 323.2 g/mol
InChI Key: YPYJUPOKIAKWHW-LBPRGKRZSA-N
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Description

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved through hydroboration of an appropriate alkene or alkyne, followed by oxidation.

    Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step is crucial for enhancing the stability of the boronic acid moiety.

    Boc Protection: The final step involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the nitrogen atom of the tetrahydropyridine ring. This is typically achieved using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or aryl-alkyl compounds.

    Oxidation: Formation of boronic acids or borate esters.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. The boronic ester moiety can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Additionally, the Boc protecting group provides stability to the nitrogen atom, allowing for selective deprotection under acidic conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in organic synthesis.

    Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.

    Arylboronic Acid Pinacol Esters: A class of compounds with varying aryl groups attached to the boronic ester moiety.

Uniqueness

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is unique due to its combination of a boronic ester and a Boc-protected tetrahydropyridine ring. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl (6S)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYJUPOKIAKWHW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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